molecular formula C7H16ClFN2 B8038455 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride CAS No. 1855907-14-0

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride

Cat. No.: B8038455
CAS No.: 1855907-14-0
M. Wt: 182.67 g/mol
InChI Key: NIWJZWUETHHSON-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H16ClFN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes[][4].

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)piperidin-3-amine hydrochloride
  • 1-(2-Bromoethyl)piperidin-3-amine hydrochloride
  • 1-(2-Iodoethyl)piperidin-3-amine hydrochloride

Comparison: 1-(2-Fluoroethyl)piperidin-3-amine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the fluoro derivative often exhibits higher stability and different reactivity patterns, making it valuable for specific research applications .

Properties

IUPAC Name

1-(2-fluoroethyl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.ClH/c8-3-5-10-4-1-2-7(9)6-10;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJZWUETHHSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-14-0
Record name 3-Piperidinamine, 1-(2-fluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855907-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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